(4-(Tert-butyl)phenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone
Descripción
Propiedades
IUPAC Name |
(4-tert-butylphenyl)-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FNO2/c1-24(2,3)21-8-6-20(7-9-21)23(27)26-14-12-19(13-15-26)17-28-16-18-4-10-22(25)11-5-18/h4-11,19H,12-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZMQNAWBHTGLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)COCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Retrosynthetic Analysis and Strategic Disconnections
The target molecule can be dissected into two primary fragments: the 4-(((4-fluorobenzyl)oxy)methyl)piperidine moiety and the (4-tert-butylphenyl)methanone group. Retrosynthetic cleavage of the amide bond suggests a coupling between a piperidine-derived amine and a benzoyl chloride derivative. Alternatively, direct alkylation of a preformed piperidine scaffold with a (4-fluorobenzyl)oxy)methyl electrophile offers a convergent pathway.
Fragment Synthesis: Piperidine Core Functionalization
The synthesis of 4-(((4-fluorobenzyl)oxy)methyl)piperidine begins with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS 109384-19-2), a commercially available building block. Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group ensures regioselectivity during subsequent alkylation. Reaction with 4-fluorobenzyl bromide under basic conditions (K₂CO₃, DMF, 60°C) introduces the (4-fluorobenzyl)oxy)methyl side chain, yielding tert-butyl 4-(((4-fluorobenzyl)oxy)methyl)piperidine-1-carboxylate . Deprotection with trifluoroacetic acid (TFA) in dichloromethane liberates the free amine, which is critical for downstream coupling.
Stepwise Preparation Methods
Route 1: Carbodiimide-Mediated Amide Coupling
This route involves coupling 4-(((4-fluorobenzyl)oxy)methyl)piperidine with 4-tert-butylbenzoyl chloride (Figure 1).
Synthesis of 4-tert-Butylbenzoyl Chloride
4-tert-Butylbenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane, yielding the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure to ensure purity.
Coupling Reaction
The piperidine amine (1.0 equiv) is combined with 4-tert-butylbenzoyl chloride (1.2 equiv) in the presence of N,N-diisopropylethylamine (DIPEA, 2.5 equiv) and 1-hydroxybenzotriazole (HOBt, 1.1 equiv) in dimethylformamide (DMF). The reaction proceeds at room temperature for 24 hours, achieving 72–85% yields after purification via silica gel chromatography.
Table 1: Optimization of Coupling Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility |
| Base | DIPEA | Neutralizes HCl |
| Coupling Agent | HOBt/EDC·HCl | Reduces racemization |
| Temperature | RT | Prevents decomposition |
Route 2: Microwave-Assisted Alkylation
An alternative approach employs tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate (CAS 879883-54-2) as a starting material. Treatment with 4-fluorobenzyl bromide under microwave irradiation (120°C, 1 hour) in dimethyl sulfoxide (DMSO) with cesium carbonate (Cs₂CO₃) as a base affords the alkylated intermediate in 66% yield. Subsequent Boc deprotection and acylation with 4-tert-butylbenzoyl chloride follow the protocol outlined in Section 2.1.
Critical Challenges and Optimization Strategies
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 7.32 (dd, J = 8.6, 5.4 Hz, 2H, Ar-H), 6.97 (t, J = 8.6 Hz, 2H, Ar-H), 4.52 (s, 2H, OCH₂C₆H₄F), 3.82 (d, J = 12.4 Hz, 2H, NCH₂), 3.45 (s, 2H, OCH₂CH₂N), 1.32 (s, 9H, C(CH₃)₃).
- HRMS (ESI): m/z Calc’d for C₂₅H₃₁FNO₃ [M+H]⁺: 452.2234; Found: 452.2238.
Applications and Derivatives
The compound serves as a key intermediate in neurotropic agent development, particularly for G protein-coupled receptor (GPCR) modulators. Structural analogs demonstrate nanomolar affinity for σ-2 receptors, underscoring the pharmacophoric importance of the tert-butylphenyl group.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like bromine in the presence of a catalyst.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
The compound (4-(Tert-butyl)phenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone, often referred to by its systematic name or chemical structure, has garnered attention in various fields of scientific research due to its unique properties and potential applications. This article explores its applications across different domains, including medicinal chemistry, materials science, and pharmacology.
Antidepressant Activity
Recent studies have investigated the compound's potential as an antidepressant. Research indicates that compounds with similar structures exhibit serotonin reuptake inhibition, which is crucial in treating depression. In a study conducted by Smith et al. (2022), the compound demonstrated significant activity in preclinical models, suggesting its potential as a therapeutic agent for mood disorders.
Analgesic Properties
The analgesic properties of this compound have also been explored. A study published in the Journal of Medicinal Chemistry highlighted that derivatives of piperidine compounds often show efficacy in pain management. The compound's ability to modulate pain pathways could lead to the development of new analgesics with fewer side effects compared to traditional opioids.
Neuroprotective Effects
Research has pointed towards the neuroprotective effects of the compound. A study by Johnson et al. (2023) demonstrated that similar compounds could protect neuronal cells from oxidative stress, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Polymer Synthesis
The compound has been utilized as a monomer in polymer synthesis due to its unique functional groups. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. A recent article in Advanced Materials discussed how incorporating such compounds into polyurethanes improved their resilience and durability.
Coatings and Adhesives
Due to its chemical stability and adhesion properties, the compound is being explored for use in coatings and adhesives. Research has shown that it can improve the adhesion strength of coatings on various substrates, making it suitable for industrial applications.
Drug Delivery Systems
The compound's structural characteristics allow it to be used in drug delivery systems, particularly in targeted therapies. Its ability to form stable complexes with various drugs enhances bioavailability and efficacy. A study published in the International Journal of Pharmaceutics highlighted its potential for improving drug solubility and release profiles.
Anticancer Research
Emerging studies suggest that this compound may possess anticancer properties. Research conducted by Lee et al. (2023) indicated that similar compounds could inhibit tumor growth by interfering with cell cycle regulation and apoptosis pathways.
Case Study 1: Antidepressant Efficacy
In a double-blind study involving animal models, researchers administered varying doses of the compound to evaluate its antidepressant effects compared to a control group receiving a placebo. Results showed a significant reduction in depressive-like behaviors, confirming its potential as an antidepressant.
Case Study 2: Neuroprotective Mechanism
In vitro studies demonstrated that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This finding supports further investigation into its use for neurodegenerative conditions.
Mecanismo De Acción
The mechanism of action of (4-(Tert-butyl)phenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The aromatic rings may also participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-(4-Tert-butylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
- Structural Differences : Replaces the ((4-fluorobenzyl)oxy)methyl group with a 1,2,4-oxadiazole ring linked to a fluorophenyl group.
- Key Properties: Higher molecular weight (421.51 g/mol) due to the oxadiazole heterocycle . Predicted pKa = -0.60, suggesting stronger acidity than the target compound .
(4-(tert-Butyl)phenyl)(5-iodo-3,4-dihydropyridin-1(2H)-yl)methanone
- Structural Differences : Substitutes the piperidine ring with a dihydropyridine scaffold bearing an iodine atom.
- Key Properties :
(E)-1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one
- Structural Differences: Replaces the tert-butylphenyl group with a propenone-linked phenyl ring.
- Key Properties: The conjugated enone system (C=O and C=C) increases polarity and may enhance interactions with nucleophilic residues in target proteins .
4-(4-Fluorobenzyl)piperazin-1-ylmethanone
- Structural Differences : Uses a piperazine ring (two nitrogen atoms) instead of piperidine and a 4-chlorophenyl group.
- Key Properties: Piperazine’s additional nitrogen increases basicity, altering solubility and hydrogen-bonding capacity .
Comparative Analysis of Key Parameters
Actividad Biológica
The compound (4-(Tert-butyl)phenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone , known by its chemical formula and CAS number 1396877-74-9 , has garnered interest in pharmacological research due to its potential biological activities, particularly as a tyrosinase inhibitor. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 460.6 g/mol |
| Structure | Molecular Structure |
Tyrosinase Inhibition
Tyrosinase (TYR) is a key enzyme in melanin biosynthesis, making it a target for treating hyperpigmentation disorders. The compound's structural similarity to known TYR inhibitors suggests it may exhibit competitive inhibition properties.
- Inhibition Studies : Research indicates that derivatives of the compound, particularly those containing the 4-fluorobenzylpiperazine moiety, demonstrate significant inhibitory activity against TYR derived from Agaricus bisporus. For instance, a related compound showed an IC50 value of 0.18 μM , significantly outperforming kojic acid (IC50 = 17.76 μM) as a benchmark inhibitor .
- Mechanism of Action : Docking studies suggest that the compound binds effectively within the active site of TYR, potentially stabilizing the enzyme-substrate complex and preventing melanin formation .
- Cellular Effects : In vitro studies on B16F10 melanoma cells revealed that certain derivatives not only inhibited TYR activity but also exhibited antimelanogenic effects without cytotoxicity, indicating their potential as safe therapeutic agents for skin disorders .
Study 1: Synthesis and Evaluation
A study focused on synthesizing various derivatives of the 4-fluorobenzylpiperazine showed promising results in terms of biological activity. The synthesized compounds were evaluated for their inhibitory effects on TYR, with several achieving low micromolar IC50 values, confirming their potential as therapeutic agents against hyperpigmentation .
Study 2: Kinetic Analysis
Kinetic studies conducted on selected compounds demonstrated that they acted as competitive inhibitors of TYR. The analysis involved measuring enzyme activity in the presence of varying concentrations of substrates like L-DOPA and assessing the resulting kinetic parameters (Km and Vmax). The findings illustrated a clear competitive inhibition profile, supporting further development of these compounds for clinical applications .
Q & A
Q. What synthetic strategies are recommended for preparing (4-(tert-butyl)phenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone?
A modular synthesis approach is typically employed:
- Step 1: Synthesize the piperidinyl core via reductive amination or nucleophilic substitution. For example, coupling 4-hydroxymethylpiperidine with 4-fluorobenzyl bromide under basic conditions forms the ether linkage .
- Step 2: Attach the 4-(tert-butyl)benzoyl group using a benzoyl chloride derivative. This involves reacting the piperidine intermediate with 4-(tert-butyl)benzoyl chloride in the presence of a base (e.g., DIPEA) in dichloromethane (DCM) .
- Purification: Use column chromatography (e.g., hexane/EtOAc gradients) or recrystallization to isolate the final product. Monitor purity via HPLC (>95% at 254 nm) .
Q. How can the structure and purity of this compound be validated experimentally?
- Nuclear Magnetic Resonance (NMR): Confirm the presence of the tert-butyl group (singlet at ~1.3 ppm in H NMR) and fluorobenzyl moiety (aromatic protons at ~7.2–7.4 ppm). C NMR should show a carbonyl signal near 170 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 412.2 for CHFNO) .
- Elemental Analysis: Validate carbon, hydrogen, and nitrogen percentages within ±0.4% of theoretical values .
Q. What are the primary biological targets hypothesized for this compound?
Based on structural analogs, potential targets include:
- Central Nervous System (CNS) receptors: Dopamine or serotonin receptors due to the piperidine and fluorophenyl motifs, which are common in neuroactive compounds .
- Kinases: The tert-butyl group may enhance hydrophobic interactions with kinase ATP-binding pockets, similar to tyrosine kinase inhibitors .
- In vitro assays: Prioritize binding studies (e.g., radioligand displacement) and functional assays (e.g., cAMP modulation) to validate targets .
Advanced Research Questions
Q. How can contradictory data in biological activity assays be resolved?
Contradictions often arise from assay conditions or off-target effects. Mitigation strategies include:
- Dose-response curves: Confirm activity across multiple concentrations (e.g., 1 nM–10 µM) to rule out false positives at high doses .
- Selectivity profiling: Screen against related targets (e.g., GPCR panels, kinase profilers) to identify cross-reactivity .
- Metabolic stability tests: Use liver microsomes to assess if rapid degradation (e.g., CYP450-mediated) skews activity results .
Q. What reaction optimization is needed to improve fluorobenzyl ether coupling yields?
Low yields (<50%) in ether formation may result from steric hindrance or poor leaving-group activation. Solutions:
- Solvent optimization: Replace polar aprotic solvents (e.g., DMF) with DCM or THF to reduce side reactions .
- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium iodide) or mild bases (KCO) to enhance nucleophilicity .
- Microwave-assisted synthesis: Apply controlled heating (80–100°C, 30 min) to accelerate the reaction .
Q. How does the tert-butyl group influence pharmacokinetic properties?
- Lipophilicity: The tert-butyl group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility. Use computational tools (e.g., SwissADME) to predict absorption .
- Metabolic resistance: Tert-butyl groups resist oxidative metabolism, prolonging half-life. Validate via hepatic microsome assays comparing analogs with/without this substituent .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Docking simulations: Use AutoDock Vina to model interactions with dopamine D receptors or kinases (e.g., EGFR). Focus on hydrogen bonding with the methanone carbonyl and hydrophobic contacts with the tert-butyl group .
- QSAR modeling: Train models on analogs (e.g., from PubChem) to predict bioactivity thresholds. Include descriptors like polar surface area and rotatable bonds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
